molecular formula C15H18ClN B1267966 1,3-Diphenylpropan-1-amine hydrochloride CAS No. 5454-35-3

1,3-Diphenylpropan-1-amine hydrochloride

Cat. No.: B1267966
CAS No.: 5454-35-3
M. Wt: 247.76 g/mol
InChI Key: MTYYXUIJVCIFHK-UHFFFAOYSA-N
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Description

1,3-Diphenylpropan-1-amine hydrochloride: is an organic compound with the molecular formula C15H18ClN. It is a hydrochloride salt of 1,3-diphenylpropan-1-amine, characterized by the presence of two phenyl groups attached to a three-carbon chain with an amine group at one end. This compound is often used in biochemical research and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diphenylpropan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Diphenylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1,3-diphenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1,3-Diphenylpropan-1-amine: The free base form of the compound.

    1,3-Diphenylpropan-2-amine: A structural isomer with the amine group at a different position.

    1,3-Diphenylpropan-1-ol: An alcohol derivative with a hydroxyl group instead of an amine.

Uniqueness: 1,3-Diphenylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of two phenyl groups and an amine group, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1,3-diphenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYXUIJVCIFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-35-3
Record name NSC23036
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-diphenylpropan-1-amine hydrochloride
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